4-Chloro-2-fluoro-5-methylbenzylamine

Description

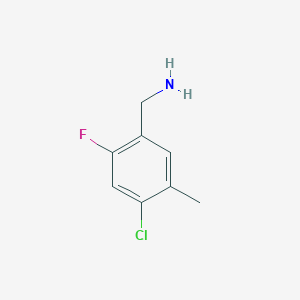

4-Chloro-2-fluoro-5-methylbenzylamine is a substituted benzylamine derivative with a benzene ring functionalized at the 4-position with chlorine, the 2-position with fluorine, and the 5-position with a methyl group. The benzylamine moiety (-CH₂NH₂) distinguishes it from aniline derivatives, imparting distinct reactivity and physicochemical properties.

The fluorine atom, known for its electron-withdrawing effects, may enhance metabolic stability, while the methyl group could influence steric interactions in target binding .

Properties

IUPAC Name |

(4-chloro-2-fluoro-5-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCFNZJPSRVGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-5-methylbenzylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-fluoro-5-methylbenzyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-2-fluoro-5-methylbenzylamine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methylbenzylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.

Reduction: The compound can be reduced to form amines with different substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzylamines, while oxidation can produce nitrobenzylamines .

Scientific Research Applications

4-Chloro-2-fluoro-5-methylbenzylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-5-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Key Observations:

- Functional Group Differences : The benzylamine group in the target compound confers nucleophilic reactivity, making it suitable for coupling reactions (e.g., amide formation), unlike the aniline derivatives (e.g., 4-chloro-2-methylbenzenamine) .

- Electronic and Steric Effects : Fluorine’s electronegativity enhances the electron-withdrawing nature of the ring, while the methyl group in the 5-position may reduce rotational freedom in the benzylamine derivative, affecting binding interactions in drug design .

Physicochemical Properties

- Molecular Weight : The target compound (187.62 g/mol) is heavier than 4-chloro-2-methylbenzenamine (141.60 g/mol) due to the additional fluorine and benzylamine group.

- Reactivity : Benzylamines are more reactive toward electrophilic substitution than anilines due to the -CH₂NH₂ group’s activating effects. However, fluorine’s electron-withdrawing nature may moderate this reactivity .

- Solubility: The presence of fluorine and chlorine likely reduces aqueous solubility compared to non-halogenated analogs, though the benzylamine group may improve solubility in polar aprotic solvents .

Biological Activity

4-Chloro-2-fluoro-5-methylbenzylamine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

4-Chloro-2-fluoro-5-methylbenzylamine possesses a unique structure characterized by the presence of chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. Its molecular formula is , and it is classified as an aromatic amine.

The biological activity of 4-Chloro-2-fluoro-5-methylbenzylamine is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or activator, depending on the context of its application. The presence of halogen atoms enhances binding affinity to various molecular targets, potentially leading to therapeutic effects in different biological systems.

Antimicrobial Properties

Research has indicated that 4-Chloro-2-fluoro-5-methylbenzylamine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been documented in various studies:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound has significant potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy .

Anti-inflammatory Activity

In addition to antimicrobial properties, 4-Chloro-2-fluoro-5-methylbenzylamine has been studied for its anti-inflammatory effects. It has shown promise in modulating inflammatory pathways by interacting with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and inflammation .

Study on Antimicrobial Efficacy

A study conducted on the compound's efficacy against resistant bacterial strains demonstrated that it could suppress parasitemia in infected animal models. The study involved administering varying doses of the compound to cattle infected with Trypanosoma congolense, showing a significant reduction in parasitemia levels over the treatment period . However, challenges such as low bioavailability and injection site tolerability were noted, indicating areas for improvement in formulation and delivery methods.

Pharmacokinetic Studies

Pharmacokinetic assessments revealed that after intravenous administration, the compound exhibited a moderate clearance rate from the bloodstream and a relatively short half-life of approximately 1.8 hours. This suggests that while it can penetrate tissues effectively, its rapid metabolism may limit prolonged therapeutic effects unless optimized through formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.